(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone
Description
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone is a complex organic compound with a unique structure that allows it to participate in a variety of chemical reactions Its structure includes a pyrido[4,3-d]pyrimidine moiety fused with a dihydro ring, linked to a phenylisoxazole group through a methanone bridge
Properties
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(5-phenyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-17(21-7-6-14-13(10-21)9-18-11-19-14)15-8-16(23-20-15)12-4-2-1-3-5-12/h1-5,8-9,11H,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFPRSONFZVDPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=NOC(=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone can be achieved through multi-step synthetic routes involving the following key steps:
Formation of the Pyrido[4,3-d]pyrimidine Moiety: : This can be synthesized via cyclization reactions starting from appropriate pyridine and pyrimidine precursors under controlled temperature and solvent conditions.
Addition of the Dihydro Ring: : This step typically involves hydrogenation reactions where the double bonds in the pyrido[4,3-d]pyrimidine ring are selectively reduced.
Attachment of the Phenylisoxazole Group: : The phenylisoxazole can be synthesized separately and then coupled to the dihydropyrido[4,3-d]pyrimidine core using cross-coupling reactions such as Suzuki-Miyaura or Heck reactions under palladium catalysis.
Formation of the Methanone Bridge: : This is achieved through a formylation reaction using reagents like Vilsmeier-Haack reagent or other formylation agents.
Industrial Production Methods
Industrial-scale production of this compound may involve continuous flow chemistry techniques to streamline the multi-step synthesis. Optimizing reaction conditions to maximize yield and purity while minimizing by-products is crucial. Techniques such as microwave-assisted synthesis or high-throughput screening may also be employed to enhance reaction efficiencies.
Chemical Reactions Analysis
Types of Reactions It Undergoes
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: : Using oxidizing agents like potassium permanganate or chromium trioxide, the compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions with agents like lithium aluminium hydride or sodium borohydride can yield alcohols or amines.
Substitution: : Halogenation or nitration reactions under specific conditions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous solution under acidic conditions.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Chlorine gas for halogenation under ultraviolet light.
Major Products Formed
The products formed depend on the nature of the reaction and conditions employed. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.
Scientific Research Applications
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone has several applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and for developing new chemical methodologies.
Biology: : Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: : Investigated for its role as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: : Utilized in materials science for creating novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its structure allows it to bind to active sites of specific proteins, modulating their activity. This can lead to alterations in biochemical pathways, affecting cellular processes and biological outcomes.
Comparison with Similar Compounds
Compared to other similar compounds, (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone exhibits unique properties due to its distinct structure. Similar compounds include:
(7,8-dihydropyrido[4,3-d]pyrimidin-5-yl)(5-phenylisoxazol-3-yl)methanone: : Similar but lacks the 6(5H) position in the pyrido[4,3-d]pyrimidine moiety.
(6,7-dihydro-5H-pyrido[4,3-d]pyrimidin-5-yl)(5-phenylisoxazol-3-yl)methanone: : Similar but has a different hydrogenation position.
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Biological Activity
The compound (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(5-phenylisoxazol-3-yl)methanone is a member of a class of heterocyclic compounds that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 320.35 g/mol. The structure consists of a dihydropyrido-pyrimidine core linked to a phenylisoxazole moiety, which is believed to contribute to its biological activities.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The dihydropyrido-pyrimidine scaffold has been associated with inhibition of certain kinases and enzymes that play critical roles in cancer progression and neurodegenerative diseases.
Anticancer Activity
Studies have shown that derivatives of pyrido-pyrimidines exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been reported to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 10 | Cell cycle arrest |
| Compound C | A549 | 8 | Inhibition of kinase activity |
Neuroprotective Effects
In addition to anticancer properties, there is emerging evidence suggesting neuroprotective effects. Research on similar compounds has indicated their potential in treating neurodegenerative conditions such as Parkinson's disease by inhibiting sirtuins, which are implicated in neuronal survival.
Case Study: Neuroprotective Effects
In a study published in Cell Reports, a related compound demonstrated significant neuroprotection in an in vitro model of Parkinson's disease. The compound was shown to reduce neuronal cell death by modulating pathways involved in oxidative stress response and apoptosis .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest good oral bioavailability and moderate metabolic stability. Further studies are needed to elucidate its pharmacokinetic profile fully.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
